molecular formula C22H19Cl3N2O3S B4961188 N-(5-chloro-2-methylphenyl)-2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide

N-(5-chloro-2-methylphenyl)-2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B4961188
M. Wt: 497.8 g/mol
InChI Key: JMKGMTBMWDXAIA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that belongs to the class of sulfonyl anilides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce amino groups.

    Sulfonylation: The amino group can be sulfonylated using sulfonyl chlorides under basic conditions.

    Acylation: The final step may involve acylation with acetic anhydride or similar reagents to introduce the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen, using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of functional groups, often under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a potential therapeutic agent for treating diseases.

    Industry: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,3-dichlorophenyl)sulfonylaniline
  • N-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)sulfonylaniline

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged for specialized applications in research and industry.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl3N2O3S/c1-14-6-10-17(11-7-14)31(29,30)27(20-5-3-4-18(24)22(20)25)13-21(28)26-19-12-16(23)9-8-15(19)2/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKGMTBMWDXAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)Cl)C)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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